molecular formula C10H17N3 B1470230 2-(5-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine CAS No. 1369159-40-9

2-(5-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine

Cat. No. B1470230
M. Wt: 179.26 g/mol
InChI Key: OPSXPGBIFQQQRR-UHFFFAOYSA-N
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Description

Compounds with a pyrazole core, like the one in your compound, are often used in the development of pharmaceuticals and agrochemicals due to their diverse biological activities . The cyclopentyl group attached to the pyrazole ring could potentially influence the lipophilicity of the compound, which in turn could affect its biological activity .


Molecular Structure Analysis

The molecular structure of your compound would consist of a pyrazole ring attached to a cyclopentyl group and an ethanamine group . The presence of nitrogen in the pyrazole ring could potentially allow for hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would be influenced by its molecular structure. The presence of the pyrazole ring could contribute to its polarity, while the cyclopentyl group could affect its lipophilicity .

Scientific Research Applications

Chemistry and Synthesis

Pyrazole derivatives, like 2-(5-Cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine, are crucial in the synthesis of heterocyclic compounds. These compounds serve as building blocks for creating a wide range of heterocycles, including pyrazolo-imidazoles, thiazoles, and various spiropyrans, due to their reactivity and structural diversity. The unique reactivity of such derivatives facilitates the synthesis of these heterocycles under mild conditions, expanding their applicability in creating novel compounds with potential therapeutic and industrial applications (Gomaa & Ali, 2020).

Pharmacological Potential

Research on pyrazoline derivatives, which share a core structure with 2-(5-Cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine, indicates their potential as anticancer agents. These compounds are recognized for their broad biological effects, with many synthesized pyrazoline derivatives exhibiting significant anticancer activity. This opens avenues for their use in developing new therapeutic agents targeting various cancers, highlighting the importance of pyrazole-based compounds in medicinal chemistry (Ray et al., 2022).

Neurodegenerative Disease Research

Pyrazoline-containing compounds are also investigated for their applications in treating neurodegenerative disorders. Their structural stability and diversity allow for the development of compounds with neuroprotective properties. These properties are particularly relevant in treating diseases like Alzheimer's and Parkinson's, where pyrazolines have shown potential in inhibiting key enzymes involved in disease progression. The research in this area is vital for developing new drugs targeting neurodegenerative diseases, demonstrating the versatility of pyrazoline derivatives in therapeutic applications (Ahsan et al., 2022).

Future Directions

The future research directions would likely involve further exploration of the biological activity of your compound, as well as optimization of its synthesis. Additionally, the development of analogs with improved activity or reduced side effects could be a potential area of research .

properties

IUPAC Name

2-(5-cyclopentyl-1H-pyrazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c11-6-5-9-7-12-13-10(9)8-3-1-2-4-8/h7-8H,1-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSXPGBIFQQQRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=C(C=NN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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